molecular formula C7H14N2O3 B083684 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one CAS No. 13464-10-3

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one

Cat. No. B083684
CAS RN: 13464-10-3
M. Wt: 174.2 g/mol
InChI Key: DFRGVMDKNSXRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one, also known as DDMI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDMI is a cyclic urea derivative, and its synthesis has been a subject of interest for many researchers.

Mechanism Of Action

The mechanism of action of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of dopamine and serotonin, neurotransmitters involved in mood regulation.

Biochemical And Physiological Effects

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood regulation. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation and pain.

Advantages And Limitations For Lab Experiments

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been shown to have low toxicity, making it a suitable compound for in vitro and in vivo experiments. However, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has limitations, including its low solubility in water and its instability in acidic conditions.

Future Directions

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has several potential future directions in scientific research. It can be further studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can also be studied as a potential catalyst in chemical reactions and as a reagent in organic synthesis. Additionally, 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be further studied to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one can be synthesized through a reaction between 4,5-dimethoxy-1,3-dimethylimidazolium chloride and sodium cyanate. The reaction takes place in the presence of a base and yields 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one as a white crystalline solid. The synthesis of 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been optimized, and several methods have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has been used in various scientific research applications due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions.

properties

CAS RN

13464-10-3

Product Name

4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

4,5-dimethoxy-1,3-dimethylimidazolidin-2-one

InChI

InChI=1S/C7H14N2O3/c1-8-5(11-3)6(12-4)9(2)7(8)10/h5-6H,1-4H3

InChI Key

DFRGVMDKNSXRPF-UHFFFAOYSA-N

SMILES

CN1C(C(N(C1=O)C)OC)OC

Canonical SMILES

CN1C(C(N(C1=O)C)OC)OC

Other CAS RN

13464-10-3

Origin of Product

United States

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